An In-depth Technical Guide on the Basic Properties of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid (L-Lysyl-L-Valine)
An In-depth Technical Guide on the Basic Properties of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid (L-Lysyl-L-Valine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of the dipeptide 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid, commonly known as L-Lysyl-L-Valine (Lys-Val). A thorough understanding of the physicochemical properties of peptides, particularly their acid-base characteristics, is fundamental for their application in drug development, formulation, and biological studies. This document details the chemical structure, ionization constants (pKa values), and the isoelectric point (pI) of Lys-Val. Furthermore, it provides a detailed experimental protocol for the determination of these properties using potentiometric titration. Visual representations of the protonation equilibria and the experimental workflow are included to facilitate a deeper understanding.
Introduction
2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid is a dipeptide formed from the proteinogenic amino acids L-lysine and L-valine, linked by a peptide bond. The presence of multiple ionizable groups—a carboxylic acid group, an α-amino group, and the ε-amino group of the lysine residue—confers distinct basic properties to this molecule. These properties govern its charge state at different physiological pH values, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Chemical and Physical Properties
The fundamental chemical and physical properties of L-Lysyl-L-Valine are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid | PubChem |
| Synonyms | L-Lysyl-L-valine, Lys-Val, KV dipeptide | PubChem |
| Molecular Formula | C₁₁H₂₃N₃O₃ | PubChem |
| Molecular Weight | 245.32 g/mol | PubChem |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CCCCN)N | PubChem |
Basic Properties and Ionization Constants
| Ionizable Group | Estimated pKa |
| α-Carboxyl group (-COOH) | ~3.5 |
| α-Amino group (-NH₃⁺) | ~8.0 |
| ε-Amino group of Lysine (-NH₃⁺) | ~10.5 |
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For L-Lysyl-L-Valine, the zwitterionic form (net charge = 0) is predominant between the pKa of the α-amino group and the ε-amino group. Therefore, the pI can be calculated by averaging these two pKa values:
pI ≈ (pKa₂ + pKa₃) / 2 = (8.0 + 10.5) / 2 = 9.25
At a physiological pH of 7.4, the carboxyl group will be deprotonated (-COO⁻), and both amino groups will be protonated (-NH₃⁺), resulting in a net charge of +1.
Mandatory Visualizations
Protonation Equilibria of L-Lysyl-L-Valine
The following diagram illustrates the different protonation states of L-Lysyl-L-Valine across a range of pH values, based on its estimated pKa values.
Caption: Protonation states of L-Lysyl-L-Valine at different pH ranges.
Experimental Workflow for pKa and pI Determination
The diagram below outlines the key steps in the experimental determination of the pKa values and isoelectric point of a dipeptide using potentiometric titration.
Caption: Workflow for pKa and pI determination by potentiometric titration.
Experimental Protocols
Determination of pKa Values and Isoelectric Point by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) and the isoelectric point (pI) of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid by potentiometric titration.
5.1.1. Materials and Equipment
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2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid (L-Lysyl-L-Valine)
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
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Deionized water (degassed)
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pH meter with a combination glass electrode (calibrated with standard buffers at pH 4.0, 7.0, and 10.0)
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Magnetic stirrer and stir bar
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Burette (10 mL or 25 mL, Class A)
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Beaker (50 mL or 100 mL)
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Volumetric flasks
5.1.2. Procedure
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Preparation of the Dipeptide Solution:
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Accurately weigh approximately 24.5 mg of L-Lysyl-L-Valine (to prepare a 10 mM solution in 10 mL, adjust as needed).
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Dissolve the dipeptide in 10 mL of deionized water in a beaker.
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Initial pH Adjustment:
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Place the beaker on a magnetic stirrer and add a stir bar.
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Immerse the calibrated pH electrode into the solution.
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Slowly add 0.1 M HCl dropwise to the solution while stirring until the pH is stable at approximately 1.5-2.0. This ensures that all ionizable groups are fully protonated.
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Titration:
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Fill the burette with standardized 0.1 M NaOH solution.
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Record the initial volume of NaOH and the initial pH of the dipeptide solution.
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Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.
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After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.
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Continue the titration until the pH reaches approximately 12.0, ensuring that all three protonated groups have been titrated.
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5.1.3. Data Analysis
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Plot the Titration Curve:
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Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve should show three inflection points, corresponding to the pKa values of the three ionizable groups.
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Determine the Equivalence Points:
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To accurately determine the equivalence points (the steepest parts of the curve), plot the first derivative (ΔpH/ΔV) against the volume of NaOH. The peaks in the first derivative plot correspond to the equivalence points.
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Alternatively, plot the second derivative (Δ²pH/ΔV²) against the volume of NaOH. The points where the second derivative crosses the x-axis correspond to the equivalence points.
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Determine the pKa Values:
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The pKa values are equal to the pH at the half-equivalence points.
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pKa₁: The pH at half the volume of NaOH required to reach the first equivalence point.
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pKa₂: The pH at the midpoint between the first and second equivalence points.
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pKa₃: The pH at the midpoint between the second and third equivalence points.
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Calculate the Isoelectric Point (pI):
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The isoelectric point is calculated by averaging the pKa values of the two amino groups (the groups that are protonated when the net charge is +1 and deprotonated to yield a net charge of -1).
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pI = (pKa₂ + pKa₃) / 2
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Biological Context and Significance
As a dipeptide, L-Lysyl-L-Valine is a product of protein digestion and can be absorbed in the intestine. While specific signaling pathways for this dipeptide are not well-documented, its constituent amino acids play crucial biological roles. Lysine is essential for protein synthesis, calcium absorption, and the production of enzymes, hormones, and antibodies. Valine is a branched-chain amino acid (BCAA) that is important for muscle metabolism and growth. The basic properties of Lys-Val, particularly its positive charge at physiological pH, may influence its transport and interactions with cellular components.
Conclusion
This technical guide has provided a detailed examination of the basic properties of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid. The presence of three ionizable groups results in a complex acid-base behavior, which has been characterized by estimated pKa values and a calculated isoelectric point. The provided experimental protocol for potentiometric titration offers a robust method for the empirical determination of these crucial physicochemical parameters. A comprehensive understanding of these properties is indispensable for the effective utilization of this and similar dipeptides in research and development within the pharmaceutical and biotechnology sectors.
